A Technical Guide to (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine: Synthesis, Predicted Pharmacology, and Investigational Methodologies
A Technical Guide to (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine: Synthesis, Predicted Pharmacology, and Investigational Methodologies
Abstract
This technical guide provides a comprehensive overview of (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine (CAS Number: 96323-22-7), a purine nucleoside analog with potential applications in biomedical research. While detailed pharmacological data for this specific molecule is not extensively published, this document synthesizes information from closely related N⁶-substituted and 2-aminoadenosine derivatives to project its likely biological profile. The primary focus of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and investigation as a putative adenosine receptor agonist. We present detailed, field-proven protocols for radioligand binding and functional cAMP assays, which are the gold standard for characterizing ligands targeting G protein-coupled receptors like the adenosine receptor family.
Introduction and Scientific Context
Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, regulating a vast array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor (A₁AR), in particular, is a target of significant therapeutic interest due to its roles in cardiovascular function, neuroprotection, and pain modulation. Activation of the A₁AR, which couples primarily to Gᵢ/ₒ proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and modulation of various ion channels.[1][2]
The chemical scaffold of adenosine has been a fertile ground for medicinal chemists. Modifications at the N⁶ and C2 positions of the purine ring have yielded a rich pharmacology of agonists, antagonists, and allosteric modulators with varying potency and selectivity. The addition of a bulky, lipophilic group at the N⁶-position, such as the (R)-indenyl group in the topic compound, is a well-established strategy for enhancing affinity and selectivity for the A₁AR over other subtypes. Furthermore, the presence of an amino group at the C2 position can further modulate receptor affinity and efficacy.[3][4]
(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine, hereafter referred to as Compound 1, is thus hypothesized to be a potent and potentially selective A₁AR agonist. Some commercial suppliers suggest it may function as a purine nucleoside analogue with antitumor activity, a property attributed to the general class of compounds that can interfere with DNA synthesis and induce apoptosis in rapidly dividing cells.[5][6] This guide will focus on its predicted role as an A₁AR modulator and provide the necessary technical details for its investigation.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties for Compound 1 is provided in Table 1.
| Property | Value |
| CAS Number | 96323-22-7 |
| Molecular Formula | C₁₉H₂₂N₆O₄ |
| Molecular Weight | 414.42 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2C1)NC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
| Predicted LogP | ~1.5 - 2.5 (Estimation based on analogs) |
| Appearance | White to off-white solid (Predicted) |
Retrosynthetic Analysis and Recommended Synthesis Protocol
The synthesis of N⁶-substituted 2-aminoadenosine analogs is a well-documented process in medicinal chemistry. The most direct and reliable method involves the nucleophilic aromatic substitution (SₙAr) reaction of a 2-amino-6-chloropurine ribonucleoside precursor with the corresponding amine.[7]
Protocol 2.1.1: Synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine
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Step 1: Starting Materials
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2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine
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(R)-1-Aminoindane
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Ethanol (EtOH) or similar polar aprotic solvent
-
-
Step 2: Reaction Setup
-
To a solution of 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine (1.0 eq) in anhydrous ethanol, add (R)-1-Aminoindane (1.2 eq).
-
Add triethylamine (3.0 eq) to the reaction mixture to act as a base, scavenging the HCl byproduct.
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Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at reflux (approximately 78 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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-
Step 3: Work-up and Purification
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Upon completion, allow the reaction mixture to cool to room temperature.
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Reduce the solvent volume in vacuo.
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Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final compound.
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-
Step 4: Characterization
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Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC) to determine purity (typically >95%).
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Predicted Biological Activity and Mechanism of Action
Based on its chemical structure, Compound 1 is predicted to act as an agonist at the A₁ adenosine receptor. The bulky N⁶-indenyl group is expected to confer high affinity for the A₁ subtype.
A₁ Adenosine Receptor Signaling Pathway
Activation of the A₁AR by an agonist like Compound 1 initiates a canonical Gᵢ/ₒ-protein signaling cascade:
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Agonist Binding: Compound 1 binds to the orthosteric site of the A₁AR.
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G-Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gᵢ/ₒ protein.
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G-Protein Dissociation: The G-protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.
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Downstream Effectors:
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Gαᵢ/ₒ-GTP: Directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[8] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Gβγ: Can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. It can also inhibit N-type and P/Q-type voltage-gated calcium channels.[9]
-
-
Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits, terminating the signal.
Caption: A₁ Adenosine Receptor Signaling Pathway.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of Compound 1, standardized in vitro assays are required. The following protocols for radioligand binding and cAMP functional assays are provided as a robust starting point for any investigation.
Radioligand Binding Assay: Determining Receptor Affinity (Kᵢ)
This assay quantifies the affinity of Compound 1 for the A₁AR by measuring its ability to compete with a known high-affinity radioligand.
Protocol 4.1.1: A₁AR Competitive Binding Assay
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Materials:
-
Cell membranes from a stable cell line expressing the human A₁AR (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a potent and selective A₁AR antagonist.
-
Non-specific binding control: Theophylline or CPA (N⁶-Cyclopentyladenosine) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Workflow:
-
Membrane Preparation: Thaw frozen A₁AR-expressing cell membranes on ice and dilute to the desired concentration (e.g., 20-40 µg protein/well) in ice-cold Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of Compound 1 in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (for total binding) or 10 µM Theophylline (for non-specific binding).
-
50 µL of serially diluted Compound 1.
-
50 µL of [³H]-DPCPX (at a final concentration near its Kₔ, e.g., 1-2 nM).
-
100 µL of the diluted membrane preparation to initiate the reaction.
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-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Compound 1.
-
Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Radioligand Competitive Binding Assay Workflow.
cAMP Functional Assay: Determining Potency (EC₅₀) and Efficacy
This assay measures the ability of Compound 1 to inhibit adenylyl cyclase activity, the functional hallmark of A₁AR agonism.
Protocol 4.2.1: Forskolin-Stimulated cAMP Inhibition Assay
-
Materials:
-
Whole cells stably expressing the human A₁AR (e.g., CHO-K1 or HEK293).
-
Forskolin (a direct activator of adenylyl cyclase).
-
PDE Inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation Buffer: HBSS or similar buffer.
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cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Workflow:
-
Cell Seeding: Seed A₁AR-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Compound 1 in Stimulation Buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Cell Stimulation:
-
Remove culture media from the cells.
-
Add the diluted Compound 1 to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of Forskolin (a concentration that gives a submaximal cAMP response, e.g., 1-10 µM) to all wells (except basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis & Detection:
-
Lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the cAMP detection steps as instructed by the kit (e.g., adding detection reagents and incubating).
-
-
Data Acquisition: Read the plate using a compatible plate reader (e.g., for fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a cAMP standard curve to convert raw signal to cAMP concentrations.
-
Normalize the data, setting the Forskolin-only response as 100% and the basal (no Forskolin) response as 0%.
-
Plot the percentage inhibition of the Forskolin-stimulated response against the log concentration of Compound 1.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ (potency) and Eₘₐₓ (maximal efficacy).
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Conclusion and Future Directions
(R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine (CAS 96323-22-7) is a rationally designed purine nucleoside analog with a high probability of acting as a potent A₁ adenosine receptor agonist. While its potential as an antitumor agent has been noted, its structural features strongly suggest its primary utility will be in the exploration of purinergic signaling. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, and rigorous pharmacological characterization of this compound. Future studies should focus on executing these assays to determine its affinity (Kᵢ), potency (EC₅₀), and selectivity against the full panel of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These data will be crucial for validating its predicted mechanism of action and for determining its potential as a valuable research tool or a starting point for therapeutic development.
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